

# The Genesis of Rilzabrutinib (PRN1008): A Reversible Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (E)-Rilzabrutinib |           |
| Cat. No.:            | B3027578          | Get Quote |

South San Francisco, CA – Rilzabrutinib (formerly PRN1008), a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a significant therapeutic advancement for immune-mediated diseases.[1] Developed by Principia Biopharma, a Sanofi company, Rilzabrutinib's unique mechanism of action and favorable pharmacokinetic profile distinguish it from other BTK inhibitors, offering a targeted approach to modulating aberrant immune responses.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Rilzabrutinib.

### A Deliberate Design: Reversible Covalency

The discovery of Rilzabrutinib stemmed from a strategic effort to engineer a BTK inhibitor with the durability of a covalent binder and the safety profile of a reversible agent. Unlike first-generation irreversible covalent BTK inhibitors, which form a permanent bond with their target, Rilzabrutinib was designed with a cyanoacrylamide warhead that allows for a reversible covalent interaction with the cysteine residue (Cys481) in the active site of BTK. This innovative "tailored covalency" results in a prolonged residence time on the target, leading to sustained pharmacodynamic effects despite a short systemic half-life.

The synthesis of Rilzabrutinib involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. An alternative synthetic route has been described involving an E-configured cyanoacrylic acid intermediate. Salt formation studies have also been



conducted to optimize the drug's properties, with the dimesylate salt being one of the forms generated.

### **Potent and Selective Inhibition of BTK**

Rilzabrutinib demonstrates potent and highly selective inhibition of BTK. Preclinical studies have established its low nanomolar inhibitory activity against the BTK enzyme. This high selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile.

Table 1: Preclinical Potency and Selectivity of

| _  |    |     |           |  |
|----|----|-----|-----------|--|
|    | 70 |     | utin      |  |
| RI |    |     |           |  |
|    |    | ~ . | 4 L I I I |  |

| Parameter                                    | Value        | Reference |
|----------------------------------------------|--------------|-----------|
| BTK IC50 (enzymatic assay)                   | 1.3 ± 0.5 nM |           |
| BTK Occupancy IC50 (Ramos<br>B cell line)    | 8 ± 2 nM     |           |
| Anti-IgM induced B cell proliferation IC50   | 5 ± 2.4 nM   |           |
| Anti-IgM induced B cell CD69 expression IC50 | 123 ± 38 nM  |           |
| Plaque-induced platelet aggregation IC50     | 0.16 μΜ      | -         |

# Mechanism of Action: Dual Impact on Immune Pathways

Rilzabrutinib exerts its therapeutic effects by modulating key signaling pathways in both adaptive and innate immune cells. By inhibiting BTK, Rilzabrutinib effectively blocks B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, differentiation, and the production of autoantibodies. Furthermore, it interferes with Fc receptor (FcR) signaling in myeloid cells such as macrophages, thereby reducing the phagocytosis of antibody-coated cells, a key pathological process in many autoimmune diseases.





Click to download full resolution via product page

Figure 1: Rilzabrutinib's Dual Mechanism of Action.

## Pharmacokinetic Profile: Short Half-life, Longlasting Effect

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of Rilzabrutinib. It is rapidly absorbed following oral administration, with a relatively short terminal half-life. However, due to its slow dissociation from BTK, it achieves sustained target occupancy.

**Table 2: Pharmacokinetic Parameters of Rilzabrutinib in** 

**Healthy Volunteers (Single Dose)** 

| Dose                  | Tmax<br>(median, h) | t1/2 (mean,<br>h) | Cmax<br>(mean,<br>ng/mL)       | AUC0–∞<br>(mean,<br>ng·h/mL)   | Reference |
|-----------------------|---------------------|-------------------|--------------------------------|--------------------------------|-----------|
| 50 - 600 mg           | 0.5 - 2.5           | 1.4 - 3.9         | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase |           |
| 400 mg                | ~2.1                | 3.1               | 144                            | 454                            | _         |
| 400 mg +<br>Ritonavir | -                   | -                 | 712                            | 3800                           |           |





# Clinical Development and Efficacy in Immune Thrombocytopenia (ITP)

Rilzabrutinib has undergone extensive clinical evaluation for the treatment of persistent or chronic ITP. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in this patient population.

**Table 3: Key Efficacy and Safety Results from the LUNA** 

3 Study

| <u>S Study</u><br>Endpoint                       | Rilzabrutinib<br>(400 mg BID)                                                | Placebo      | p-value  | Reference |
|--------------------------------------------------|------------------------------------------------------------------------------|--------------|----------|-----------|
| Durable Platelet<br>Response                     | 23% (31/133)                                                                 | 0% (0/69)    | < 0.0001 |           |
| Overall Platelet<br>Response (first<br>12 weeks) | 64% (85/133)                                                                 | 32% (22/69)  | -        |           |
| Median Time to First Platelet Response           | 15 days                                                                      | Not Achieved | -        | _         |
| Reduction in<br>Rescue Therapy<br>Use            | 52% reduction                                                                | -            | 0.0007   | _         |
| Most Common<br>Adverse Events<br>(Grade 1/2)     | Diarrhea (23%),<br>Nausea (17%),<br>Headache (8%),<br>Abdominal Pain<br>(6%) | -            | -        |           |

# **Experimental Protocols BTK Target Occupancy Assay**







The determination of BTK target occupancy is a critical pharmacodynamic endpoint in the development of BTK inhibitors. The following protocol outlines a method used in preclinical studies of Rilzabrutinib.





Click to download full resolution via product page

Figure 2: BTK Target Occupancy Assay Workflow.



#### Materials:

- Human whole blood
- Rilzabrutinib (or other test compound)
- DMSO (vehicle control)
- Ficoll-Paque
- BODIPY-labeled BTK-selective probe
- CelLytic M lysis buffer (or equivalent)

#### Procedure:

- Treat whole blood samples with serial dilutions of Rilzabrutinib or DMSO control for 1 hour at 37°C in a 5% CO2 incubator.
- Isolate peripheral blood mononuclear cells (PBMCs) from the treated whole blood using a Ficoll gradient centrifugation.
- Incubate the isolated PBMCs with a BODIPY-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator. This probe will bind to any BTK that is not occupied by Rilzabrutinib.
- · Lyse the cells using a suitable lysis buffer.
- Analyze the amount of probe bound to BTK, typically using flow cytometry or a plate-based fluorescence reader.
- The percent BTK occupancy is calculated by comparing the fluorescence signal from the Rilzabrutinib-treated samples to the vehicle-treated samples.

### Conclusion

Rilzabrutinib represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel reversible covalent mechanism of action, coupled with its potent and selective inhibition of BTK, provides a strong rationale for its use in conditions such as ITP. The



robust clinical data from the LUNA 3 study underscore its potential to address the unmet needs of patients with this and other autoimmune disorders. Further research and clinical development are ongoing to explore the full therapeutic potential of this promising molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of Rilzabrutinib in the Treatment of Chronic Immune Thrombocytopenia: Results from the Phase 3 LUNA3 Study. - Content - TribeMD [tribemd.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Genesis of Rilzabrutinib (PRN1008): A Reversible Covalent BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027578#discovery-and-synthesis-of-rilzabrutinib-prn1008]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com